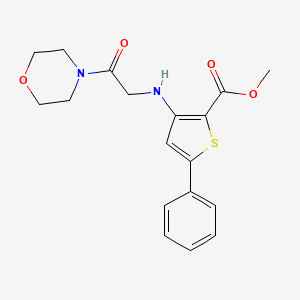
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 5-phenylthiophene-2-carboxylic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 5-phenylthiophene-2-carboxylate. The final step involves the reaction of this ester with 2-morpholino-2-oxoethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and ultrasound irradiation can further optimize the reaction conditions, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of voltage-gated sodium channels or calcium channels, affecting cellular signaling pathways . Additionally, it may interact with GABA transporters, influencing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate: Another thiophene derivative with similar structural features.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with a thiophene ring and morpholino group, used in anticonvulsant research.
Uniqueness
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 3-[(2-morpholin-4-yl-2-oxoethyl)amino]-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)17-14(11-15(25-17)13-5-3-2-4-6-13)19-12-16(21)20-7-9-24-10-8-20/h2-6,11,19H,7-10,12H2,1H3 |
InChI Key |
OWGGQPYMFOJXIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















